molecular formula C15H16N4O3S2 B2526263 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034207-50-4

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2526263
CAS No.: 2034207-50-4
M. Wt: 364.44
InChI Key: MNZBUWVLPWBTRP-UHFFFAOYSA-N
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Description

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring:

  • A pyrazine-2-carbonitrile core, which contributes to its electron-deficient aromatic system.
  • A pyrrolidin-3-yloxy linker, providing conformational flexibility.

Its synthesis likely involves sulfonylation of pyrrolidine intermediates followed by coupling to the pyrazine-carbonitrile scaffold, analogous to methods described in and .

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c1-2-12-3-4-14(23-12)24(20,21)19-8-5-11(10-19)22-15-13(9-16)17-6-7-18-15/h3-4,6-7,11H,2,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZBUWVLPWBTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula of the compound is C14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2} with a molecular weight of approximately 339.43 g/mol. The compound is characterized by the presence of a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to an ethylthiophen unit.

PropertyValue
Molecular FormulaC14H17N3O3S2C_{14}H_{17}N_{3}O_{3}S_{2}
Molecular Weight339.43 g/mol
Purity≥ 95%
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to the compound's biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition zones against tested bacteria, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Findings : Treatment with the compound resulted in reduced levels of inflammatory markers compared to control groups.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl/Carbonyl Group

Compound Name Substituent Molecular Weight Key Structural Differences Potential Implications Evidence ID
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (5-Ethylthiophen-2-yl)sulfonyl ~355.4 (estimated) Thiophene ring with ethyl group enhances lipophilicity. Improved membrane permeability; potential for aromatic interactions in binding pockets. Target compound
3-((1-((4-Cyanophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 4-Cyanophenylsulfonyl 355.4 Cyanophenyl group introduces polarity and hydrogen-bonding capability. May reduce bioavailability but increase target specificity.
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Ethylsulfonyl (piperidine backbone) 296.35 Piperidine replaces pyrrolidine; ethylsulfonyl is smaller. Altered ring conformation; reduced steric hindrance.
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrimidine-2-carbonyl ~301.3 (estimated) Carbonyl instead of sulfonyl; pyrimidine adds hydrogen-bonding sites. Enhanced solubility; possible kinase inhibition via pyrimidine interactions.

Backbone and Linker Modifications

Compound Name Backbone Linker Molecular Weight Key Differences Evidence ID
This compound Pyrrolidine Ether ~355.4 Standard pyrrolidine-ether linkage. Target compound
3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile Pyrrolidine Acetyl-pyridazine 326.31 Acetyl-pyridazine introduces a ketone and heterocycle.
5-((1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile Cyclopentane Cyclopentyloxy ~400 (estimated) Rigid cyclopentane backbone; fused triazolo-pyrazine.

Key Research Findings

  • Synthetic Accessibility : Sulfonylation and carbonitrile formation are well-established (e.g., ), but regioselectivity challenges exist for thiophene derivatives .
  • Physicochemical Properties: Thiophene-sulfonyl analogs (e.g., target compound) are more lipophilic than cyanophenyl derivatives (ClogP ~2.5 vs. ~1.8), impacting ADME profiles.
  • Structural Insights : X-ray data for triazole-pyrazine hybrids () suggest planar geometries conducive to intercalation or enzyme binding .

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